molecular formula C8H16N2O B12905246 Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- CAS No. 61645-92-9

Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-

Cat. No.: B12905246
CAS No.: 61645-92-9
M. Wt: 156.23 g/mol
InChI Key: UPDHXSWOJKNLFO-UHFFFAOYSA-N
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Description

N-((1-Methylpyrrolidin-2-yl)methyl)acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of 1-methylpyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired acetamide.

Industrial Production Methods

On an industrial scale, the production of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-((1-Methylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-((1-Methylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((1-Methylpyrrolidin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The acetamide group can also participate in various biochemical pathways, modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the acetamide group.

    N-Methylpyrrolidine: Lacks the acetamide group but shares the pyrrolidine ring structure.

    N-Acetylpyrrolidine: Contains an acetyl group attached to the pyrrolidine ring.

Uniqueness

N-((1-Methylpyrrolidin-2-yl)methyl)acetamide is unique due to the presence of both the methyl group on the pyrrolidine ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and analgesia. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The compound belongs to a class of N-substituted acetamides that exhibit various pharmacological properties. The synthesis typically involves the reaction of 1-methyl-2-pyrrolidinylmethyl amine with acetic anhydride or acetyl chloride, yielding the desired acetamide derivative.

Structural Features

  • Chemical Formula : C10_{10}H17_{17}N1_{1}O
  • Functional Groups : Amide group (-C(=O)NH-) and pyrrolidine ring.

The presence of the pyrrolidine moiety is crucial for the biological activity of this compound, as it influences binding affinity and receptor selectivity.

2.1 Opioid Receptor Agonism

Research indicates that compounds similar to N-[(1-methyl-2-pyrrolidinyl)methyl]- can act as selective kappa-opioid receptor agonists. A study highlighted that certain derivatives exhibited potent analgesic effects in animal models, with one compound showing an ED50 value of 0.004 mg/kg in abdominal constriction tests, significantly more active than established kappa agonists like U-50488 .

2.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Similar compounds have shown promise in enhancing cognitive function by modulating cyclic adenosine monophosphate (cAMP) levels, which are implicated in learning and memory processes .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the C1 position adjacent to the amide nitrogen can significantly alter biological activity. For instance:

  • Substituents : Bulky lipophilic groups at this position generally enhance receptor binding affinity.
  • Conformational Analysis : Compounds adopting conformations similar to known kappa agonists tend to exhibit improved activity .

4.1 Analgesic Efficacy

A case study involving a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides demonstrated their efficacy as analgesics in mouse models. The most potent compounds were characterized by specific substitutions that facilitated optimal binding to opioid receptors .

4.2 Cognitive Enhancement

Another study explored the cognitive-enhancing effects of related compounds in models of Alzheimer's disease, revealing that certain derivatives could mitigate memory deficits induced by neurotoxic agents .

5. Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Compound NameStructureNotable ActivityED50 (mg/kg)
U-50488Kappa agonistAnalgesic effects0.58
N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted ethyl]acetamidesKappa agonistAnalgesic effects0.004
FasoracetamNootropic agentCognitive enhancementNot specified

Properties

CAS No.

61645-92-9

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[(1-methylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C8H16N2O/c1-7(11)9-6-8-4-3-5-10(8)2/h8H,3-6H2,1-2H3,(H,9,11)

InChI Key

UPDHXSWOJKNLFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCN1C

Origin of Product

United States

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